molecular formula C12H7Cl2N3OS B2667649 N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide CAS No. 1465372-06-8

N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide

Cat. No. B2667649
CAS RN: 1465372-06-8
M. Wt: 312.17
InChI Key: RWLGSHUMLGSXIT-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide” is a chemical compound with the molecular formula C12H7Cl2N3OS . Its average mass is 312.174 Da and its mono-isotopic mass is 310.968689 Da .


Molecular Structure Analysis

The molecular structure of “N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide” consists of 12 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Heterocyclic Synthesis

N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide plays a role in heterocyclic synthesis. A study demonstrated the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, leading to various pyrimidinone derivatives with potential as antibiotics and antibacterial drugs (Ahmed, 2007).

Molluscicidal Properties

The compound has been utilized in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties. These derivatives have shown activity against the intermediate host of schistosomiasis, B. alexandrina snails, which is crucial in controlling the spread of schistosomiasis (El-bayouki & Basyouni, 1988).

Efficient Synthesis Techniques

A significant application is in efficient synthesis methods. A study reported the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without requiring additional catalysts, highlighting a streamlined process in chemical synthesis (Gao et al., 2013).

Insecticidal Activity

The compound has been used to synthesize heterocycles with insecticidal activity. A study focused on synthesizing compounds with enhanced insecticidal activity against the cotton leaf worm, Spodoptera littoralis, an important aspect in agricultural pest control (Mohamed et al., 2020).

Cysteine Derivatives and Antimicrobial Agents

It also contributes to the synthesis of cysteine derivatives and potential biological agents. Studies have reported on compounds synthesized using this chemical structure, demonstrating significant inhibition against bacterial and fungal growth (Nötzel et al., 2001; Akbari et al., 2008).

Herbicidal Activity

Another application is in the development of herbicidal agents. Research has been conducted on synthesizing compounds with good herbicidal activities, particularly in the domain of PSII electron transport inhibition, offering alternatives in weed control (Wang et al., 2004).

Safety and Hazards

While specific safety and hazard information for “N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide” is not available, related compounds such as “3,4-DICHLOROANILINE” are known to cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3OS/c13-8-2-1-7(5-9(8)14)10-6-11(19-17-10)12(18)16-4-3-15/h1-2,5-6H,4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGSHUMLGSXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NSC(=C2)C(=O)NCC#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide

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